Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester
Description
The tert-butyl group confers steric bulk and chemical stability, while the cyclohexylidene moiety (a cyclohexene ring fused to a phenyl group) introduces rigidity and aromaticity. This compound is likely a high-molecular-weight organic liquid with moderate solubility in nonpolar solvents due to its bulky substituents . Its synthesis would involve esterification of the corresponding acetic acid derivative with tert-butanol or analogous methods .
Properties
CAS No. |
586354-82-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-phenylcyclohexylidene)acetate |
InChI |
InChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3 |
InChI Key |
DVODMFAQHRRGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Steglich Esterification
The Steglich esterification is a milder alternative that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent along with a base such as 4-dimethylaminopyridine (DMAP). This method allows for the formation of esters without the harsh acidic conditions.
- Reagents : Acetic acid, tert-butyl alcohol, DCC, DMAP.
- Conditions : Ambient temperature; neutral pH.
- Yield : Generally high; effective for sterically hindered substrates.
Friedel-Crafts Acylation
This method involves the acylation of an aromatic compound using acetic anhydride or acetic acid in the presence of a Lewis acid catalyst like aluminum chloride. This approach is particularly useful for introducing acyl groups onto aromatic rings.
- Reagents : Phenylcyclohexane derivative, acetic anhydride, aluminum chloride.
- Conditions : Anhydrous conditions; low temperature.
- Yield : Variable; dependent on substrate reactivity.
Alternative Methods
Other methods such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yields and reduce reaction times. These methods often require specific conditions but can lead to improved efficiency.
| Method | Advantages | Disadvantages |
|---|---|---|
| Fischer-Speier | Simple and widely used | Not suitable for sensitive substrates |
| Steglich | Mild conditions; good for challenging substrates | Requires careful handling of reagents |
| Friedel-Crafts | Effective for aromatic compounds | Requires strict anhydrous conditions |
| Microwave-assisted | Reduced reaction time and improved yields | May require specialized equipment |
The preparation of acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester can be accomplished through various methods tailored to specific substrate requirements and desired reaction conditions. The choice of method will depend on factors such as substrate sensitivity, desired yield, and available reagents. Each method provides distinct advantages that can be leveraged based on the specific context of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenylcyclohexylidene moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl ester functional group is a common motif in organic chemistry, often used to enhance stability and modulate reactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Tert-Butyl Esters
*Estimated based on tert-butyl acetate (116 g/mol) plus phenylcyclohexylidene (~158 g/mol).
Key Structural and Functional Differences :
In contrast, tert-butyl acetate (a simple ester) is primarily a solvent or reagent . Hydrazine derivatives (e.g., CAS 144036-71-5) exhibit nucleophilic reactivity due to the -NH-NH2 group, making them suitable for heterocycle synthesis .
Solubility and Stability :
- The tert-butyl group universally reduces water solubility (e.g., tert-butyl acetate is insoluble in water) . However, the target compound’s aromatic backbone may further decrease polarity compared to aliphatic analogs.
- Steric hindrance from the cyclohexylidene group likely slows hydrolysis relative to less bulky esters like ethyl acetate .
Applications :
- Pharmaceutical intermediates (e.g., CAS 475084-96-9) leverage tert-butyl esters as protecting groups for carboxylic acids during synthesis .
- The target compound ’s rigid structure could make it a candidate for liquid crystal precursors or metal-organic frameworks (MOFs), though direct evidence is lacking in the provided data.
Research Findings and Data Gaps
- Synthetic Challenges : The cyclohexylidene group may require specialized conditions (e.g., Friedel-Crafts alkylation or Diels-Alder reactions) for synthesis, unlike simpler tert-butyl esters .
- Toxicity and Safety: While tert-butyl acetate has a known flash point (22°C), the target compound’s flammability and toxicity remain unstudied .
- Biological Activity: No data exists on the target compound’s bioactivity, though structurally similar esters (e.g., caffeic acid derivatives) show antioxidant properties .
Biological Activity
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H22O2
- Molecular Weight : 250.34 g/mol
- IUPAC Name : this compound
The compound features a phenyl group attached to a cyclohexylidene structure with an ester functional group derived from acetic acid. This unique configuration may contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, in studies involving various phenolic compounds, anti-inflammatory activity was assessed through carrageenan-induced paw edema models. The results demonstrated that certain derivatives showed notable inhibition of inflammation markers.
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Control | - | 0 |
| Standard | 10 | 75 |
| Test Compound | 300 | 68 |
Analgesic Activity
The analgesic potential of the compound can be evaluated through the acetic acid-induced writhing test in mice. This method assesses the number of writhes as a response to pain stimuli.
| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |
|---|---|---|---|
| Negative Control | 0.5% | - | - |
| Morphine | 5 | 83.07 | 92.94 |
| Test Compound | 300 | 74.35 | 88.38 |
In this context, the test compound exhibited significant analgesic effects comparable to established analgesics like morphine.
Antioxidant Activity
The antioxidant capacity of the compound can be measured using DPPH radical scavenging assays. Preliminary results suggest that similar compounds demonstrate substantial free radical scavenging abilities.
The biological activity of acetic acid esters often involves multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Many phenolic compounds reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Scavenging Free Radicals : The antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals.
- Modulation of Pain Pathways : Analgesic effects may result from the inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter release.
Case Studies and Research Findings
A study published in Phytotherapy Research evaluated various phenolic compounds for their analgesic and anti-inflammatory properties. The findings indicated that compounds structurally similar to this compound showed promising results in reducing pain and inflammation in animal models .
Another research article highlighted the use of acetic acid derivatives in treating chronic inflammatory diseases due to their ability to modulate immune responses effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
